Clorazepate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

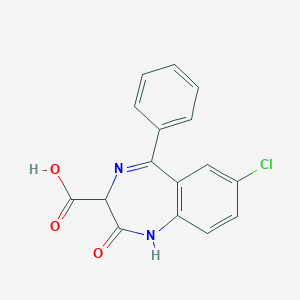

Clorazepate is a benzodiazepine drug that is commonly used as an anxiolytic and sedative medication. It was first synthesized in the 1960s and has been widely used in clinical practice since then. Clorazepate is a prodrug that is metabolized in the liver to form its active metabolite, nordiazepam. The drug is available in various forms, including tablets, capsules, and injections.

Mécanisme D'action

Clorazepate acts by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This leads to an increase in the inhibitory effects of GABA, which results in the suppression of neuronal activity. Clorazepate's mechanism of action is similar to that of other benzodiazepines, but its active metabolite, nordiazepam, has a longer half-life than other benzodiazepines.

Effets Biochimiques Et Physiologiques

Clorazepate's biochemical and physiological effects include CNS depression, muscle relaxation, and anxiolysis. The drug's effects on the CNS are mediated by its interaction with the GABA receptor. Clorazepate's muscle-relaxant effects are due to its ability to enhance the inhibitory effects of GABA on the spinal cord. The drug's anxiolytic effects are thought to be due to its ability to reduce the activity of the amygdala, which is involved in the regulation of anxiety and fear.

Avantages Et Limitations Des Expériences En Laboratoire

Clorazepate has several advantages for use in lab experiments. It has a well-established mechanism of action and pharmacokinetics, which makes it a useful tool for studying the GABA receptor and its role in CNS function. Clorazepate is also readily available and relatively inexpensive. However, the drug's sedative effects can be a limitation in some experiments, and its use should be carefully considered based on the experimental design and goals.

Orientations Futures

There are several future directions for research on clorazepate. One area of interest is the drug's potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of new benzodiazepine drugs with improved pharmacokinetics and fewer side effects. Finally, there is a need for further studies on the long-term effects of clorazepate use, particularly in elderly patients and those with comorbidities.

Applications De Recherche Scientifique

Clorazepate has been extensively studied for its pharmacological properties and clinical applications. The drug's anxiolytic and sedative effects have been shown to be effective in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Clorazepate has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Propriétés

Numéro CAS |

149128-44-9 |

|---|---|

Nom du produit |

Clorazepate |

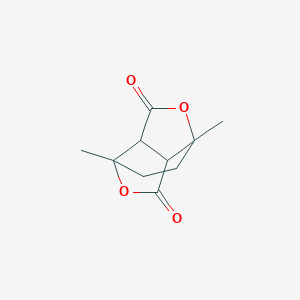

Formule moléculaire |

C16H11ClN2O3 |

Poids moléculaire |

314.72 g/mol |

Nom IUPAC |

7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |

Clé InChI |

XDDJGVMJFWAHJX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |

Color/Form |

FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |

Autres numéros CAS |

23887-31-2 57109-90-7 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Durée de conservation |

AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |

Solubilité |

Very soluble 2.48e-02 g/L |

Synonymes |

4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

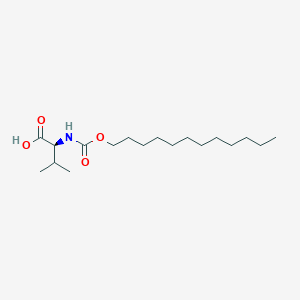

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)